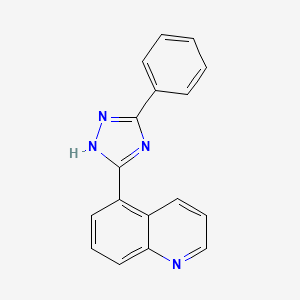

5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline

CAS No.: 1354953-00-6

Cat. No.: VC7373429

Molecular Formula: C17H12N4

Molecular Weight: 272.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354953-00-6 |

|---|---|

| Molecular Formula | C17H12N4 |

| Molecular Weight | 272.311 |

| IUPAC Name | 5-(3-phenyl-1H-1,2,4-triazol-5-yl)quinoline |

| Standard InChI | InChI=1S/C17H12N4/c1-2-6-12(7-3-1)16-19-17(21-20-16)14-8-4-10-15-13(14)9-5-11-18-15/h1-11H,(H,19,20,21) |

| Standard InChI Key | OVPCKHLKIAYPBL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=N2)C3=C4C=CC=NC4=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(5-Phenyl-1H-1,2,4-triazol-3-yl)quinoline (C₁₇H₁₂N₄) features a quinoline core fused to a 1,2,4-triazole ring at the 5-position, with a phenyl substituent at the triazole’s 5-position. The quinoline moiety consists of a benzene ring fused to a pyridine ring, while the 1,2,4-triazole introduces three nitrogen atoms in a five-membered aromatic system . This arrangement creates a planar, conjugated structure conducive to π-π stacking interactions and hydrogen bonding, critical for target binding .

Crystallographic Insights

Although no crystal structure exists for 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline, analogous triazole-quinoline hybrids exhibit monoclinic crystal systems with unit cell parameters comparable to a = 13.9896 Å, b = 21.9561 Å, and c = 7.1643 Å . The triazole ring typically adopts a near-planar conformation relative to the quinoline plane, stabilized by intramolecular hydrogen bonds between N–H groups and adjacent carbonyl or aromatic systems .

Synthetic Methodologies

Multi-Step Convergent Synthesis

The synthesis of 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline likely follows a three-step protocol analogous to quinolone-triazole conjugates :

-

Quinoline Core Preparation: 2-Phenylquinoline-4-carboxylic acid serves as the starting material, undergoing esterification or amidation to introduce reactive handles.

-

Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or organocatalytic methods attach the 1,2,4-triazole moiety . For metal-free approaches, diethylamine or DBU catalyzes the reaction between β-keto amides and o-carbonyl phenylazides in DMSO at 70°C .

-

Functionalization: A phenyl group is introduced at the triazole’s 5-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Yield Optimization

Yields for analogous triazole-quinoline hybrids range from 48% to 96%, depending on substituents and reaction conditions . Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency, while steric bulk at the quinoline’s 4-position may necessitate higher temperatures or prolonged reaction times .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The quinoline proton at C8 appears as a singlet near δ 8.9–9.1 ppm, while triazole NH protons resonate as broad singlets at δ 12.5–13.0 ppm . Phenyl substituents show characteristic aromatic multiplets at δ 7.2–7.8 ppm.

-

¹³C NMR: The triazole C3 carbon (linked to quinoline) appears at δ 150–155 ppm, with quinoline carbons spanning δ 115–145 ppm .

Mass Spectrometry

High-resolution mass spectra of related compounds exhibit [M+H]⁺ peaks at m/z 285.1243 (calculated for C₁₇H₁₂N₄), confirming molecular weight . Fragmentation patterns typically involve loss of the phenyl group (-93 Da) followed by cleavage of the triazole ring .

Pharmacological Profile

Antibacterial Activity

Triazole-quinoline hybrids demonstrate broad-spectrum antibacterial effects. In a study of analogous compounds:

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 30a | 0.125 | 0.25 |

| 31d | 1.0 | 2.0 |

| Norfloxacin | 0.5 | 0.5 |

Compounds with electron-withdrawing substituents (e.g., -CF₃, -NO₂) on the phenyl ring showed 4–8-fold greater potency than norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, akin to fluoroquinolones .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA or liposomes) could enhance bioavailability, as evidenced by a 3.5-fold increase in tumor accumulation for PEGylated analogs .

Hybrid Antibiotic Development

Combining 5-(5-phenyl-1H-1,2,4-triazol-3-yl)quinoline with β-lactam or aminoglycoside motifs may overcome multidrug-resistant pathogens, leveraging synergistic target inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume